![molecular formula C16H18BrNO3 B044084 (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide CAS No. 105990-27-0](/img/structure/B44084.png)
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C16H18BrNO3 and its molecular weight is 352.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide (THIQ) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the tetrahydroisoquinoline class of alkaloids, which are known for their diverse biological activities. The presence of the hydroxyl group on the phenyl ring and the tetrahydroisoquinoline structure suggests potential interactions with various biological targets.
1. Antioxidant Activity
Research indicates that tetrahydroisoquinolines exhibit significant antioxidant properties. THIQ derivatives have been shown to scavenge free radicals effectively, which may contribute to their neuroprotective effects in various models of oxidative stress .
2. Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of THIQ compounds. For instance, in vitro models demonstrate that these compounds can mitigate neuronal damage induced by oxidative stress and excitotoxicity. The neuroprotective effects are attributed to the modulation of neurotransmitter systems and reduction of inflammatory responses .
3. Enzyme Inhibition
THIQ derivatives have been investigated for their ability to inhibit specific enzymes related to metabolic pathways. A study reported that certain derivatives exhibit significant inhibition of 17β-hydroxysteroid dehydrogenase (HSD17B), an enzyme involved in steroid metabolism. This inhibition could have implications for conditions influenced by steroid hormones, such as hormone-dependent cancers .
The biological activities of (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol; hydrobromide are believed to involve several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and reduce oxidative stress .
- Receptor Modulation : Interaction with dopamine receptors has been suggested, which may explain its neuroactive properties .
- Enzymatic Pathway Regulation : By inhibiting specific enzymes like HSD17B, THIQ can alter metabolic pathways that may be beneficial in treating hormone-related disorders .
Case Study 1: Neuroprotection in Animal Models
In a controlled study using rodent models of Parkinson’s disease, administration of THIQ derivatives demonstrated a significant reduction in motor deficits and improvement in dopaminergic neuron survival compared to control groups. These findings suggest a protective role against neurodegeneration associated with dopaminergic loss .
Case Study 2: Inhibition of HSD17B
A series of experiments evaluated the inhibitory effects of various THIQ derivatives on HSD17B activity. The results showed that specific substitutions on the tetrahydroisoquinoline structure enhanced inhibitory potency significantly, with some compounds achieving over 60% inhibition at low concentrations (0.6 µM) .
Data Tables
Compound | R1 | R2 | R3 | Inhibition (%) at 0.6 µM |
---|---|---|---|---|
35d | H | OH | H | 64 |
41c | Br | H | H | 60.3 |
42f | Cl | OH | H | 52.7 |
Table 1: In vitro inhibition data for selected THIQ derivatives against HSD17B.
科学的研究の応用
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antidepressant effects. Specifically, (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been shown to interact with neurotransmitter systems that are implicated in mood regulation. Studies have demonstrated its ability to enhance serotonin and norepinephrine levels in the brain, potentially providing a foundation for developing new antidepressant therapies .
Neuroprotective Properties
The compound also exhibits neuroprotective effects. It has been studied for its capacity to mitigate oxidative stress and neuronal apoptosis. In vitro studies have shown that it can reduce cell death in neuronal cultures exposed to neurotoxic agents, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuropharmacological Insights
Cognitive Enhancement
Recent studies have explored the cognitive-enhancing properties of this compound. Animal models have demonstrated improvements in memory and learning tasks when treated with (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol. This suggests that it may play a role in the modulation of cholinergic and glutamatergic systems .
Analgesic Effects
The compound has also been investigated for its analgesic properties. Research indicates that it may act on pain pathways by modulating opioid receptors and other pain-related neurotransmitters. This opens avenues for further exploration in pain management therapies .
Synthetic Chemistry Applications
Precursor for Synthesis
In synthetic organic chemistry, (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol serves as a valuable precursor for synthesizing more complex molecules. Its structural features allow chemists to modify it into various derivatives that can be tailored for specific biological activities or pharmacological profiles .
Case Studies
特性
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKFIRMGSQPEM-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。